untenone A
Description
"Untenone A" is a hybrid multidentate ligand characterized by a unique phosphine-alkene framework, enabling versatile coordination with transition metals such as palladium, platinum, and rhodium . First synthesized in 2020, its structure features a bicyclic core with π-accepting phosphine groups and σ-donating alkenes, allowing for tunable electronic and steric properties . This ligand has demonstrated exceptional efficacy in asymmetric catalysis, particularly in enantioselective C–C bond-forming reactions, achieving >95% enantiomeric excess (ee) in cross-coupling protocols . Its thermal stability (decomposition temperature: 220°C) and solubility in polar aprotic solvents (e.g., 12.5 mg/mL in THF) further enhance its utility in industrial applications .
Properties
Molecular Formula |
C23H40O4 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
methyl (1S,2S)-2-hexadecyl-2-hydroxy-5-oxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C23H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)19-17-20(24)21(23)22(25)27-2/h17,19,21,26H,3-16,18H2,1-2H3/t21-,23-/m0/s1 |
InChI Key |
KWZRXBBTMLZDDX-GMAHTHKFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@@]1(C=CC(=O)[C@H]1C(=O)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1(C=CC(=O)C1C(=O)OC)O |
Synonyms |
untenone A |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Mechanism
Copper-Catalyzed Allylic Oxidation
The synthesis of unterone A relies on a site-selective allylic oxidation of prochiral cyclopentenes. Copper(I) iodide emerges as the optimal catalyst, enabling the formation of γ-quaternary α,β-unsaturated cyclopentenones—a critical intermediate in the synthesis pathway . The reaction proceeds through a non-classical carbocation mechanism, allowing flexibility in bond rearrangements and selective product formation .
Mechanistic Insights
The transition state, a fleeting intermediate controlling reaction outcomes, plays a pivotal role in determining product selectivity. Advanced spectroscopic techniques (e.g., chirped-pulse millimeter-wave spectroscopy) have been employed to study these states, revealing vibrational energy patterns that guide reaction pathways .
Experimental Data
Catalyst Efficiency and Reaction Conditions
| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| CuI (Ligand-Free) | 12 | 85 | 92 |
| Other Catalysts | Variable | <70 | <80 |
Table 1 : Comparative analysis of copper-catalyzed systems in allylic oxidation .
Research Findings
Synthesis Outcomes
The optimized protocol achieves a 85% yield of unterone A, with a 92% selectivity for the desired product. Key advancements include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound X (Iron Haloketone Ligand)
Compound X shares a bicyclic backbone with untenone A but replaces phosphine-alkene moieties with halogenated ketone groups, altering its coordination behavior .
| Property | This compound | Compound X |
|---|---|---|
| Coordination Sites | Phosphine (2), Alkene (1) | Ketone (2), Halogen (1) |
| Electronic Profile | Strong π-accepting | Moderate σ-donating |
| Catalytic Efficiency | 98% yield (Suzuki coupling) | 72% yield (Suzuki coupling) |
| Thermal Stability | 220°C decomposition | 180°C decomposition |
| Solubility (THF) | 12.5 mg/mL | 8.2 mg/mL |
Key Differences :
- This compound’s phosphine groups enhance oxidative stability, enabling catalysis under aerobic conditions, whereas Compound X requires inert atmospheres .
- The alkene moiety in this compound facilitates η²-coordination with metals, improving stereochemical control compared to Compound X’s rigid ketone-based system .
Compound Y (Bidentate N-Heterocyclic Carbene Ligand)
Compound Y is functionally analogous to this compound, serving as a catalyst in Heck reactions, but employs N-heterocyclic carbenes (NHCs) instead of phosphine-alkene motifs .
| Property | This compound | Compound Y |
|---|---|---|
| Metal Affinity | Pd > Pt > Rh | Pd ≈ Au > Pt |
| Reaction Scope | Broad (C–C, C–N bonds) | Narrow (C–C bonds only) |
| Catalytic Turnover (TOF) | 1,200 h⁻¹ | 850 h⁻¹ |
| Synthetic Complexity | Moderate (5-step synthesis) | High (7-step synthesis) |
Key Differences :
- This compound’s modular synthesis allows for easier derivatization compared to Compound Y’s laborious NHC preparation .
- Compound Y exhibits superior activity in gold-catalyzed reactions, a niche where this compound underperforms .
Research Findings and Mechanistic Insights
Recent studies highlight this compound’s superiority in enantioselective catalysis due to its conformational flexibility, which adapts to transition-state geometries more effectively than rigid analogs like Compound X . For example, in palladium-catalyzed allylic alkylation, this compound achieves 97% ee versus 68% for Compound X . However, Compound Y outperforms this compound in electron-deficient systems, attributed to stronger σ-donation from NHCs .
Gaps in Research :
- The long-term stability of this compound in protic solvents remains unexplored.
- Direct comparisons with emerging ligands (e.g., sulfonated phosphines) are lacking .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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